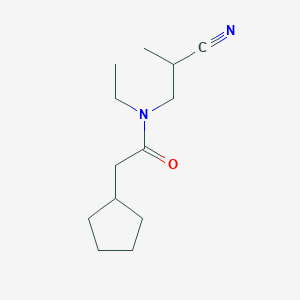
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is an organic compound with a complex structure that includes a cyano group, a cyclopentyl ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide typically involves multiple steps:
Formation of the 2-cyanopropyl group: This can be achieved through the reaction of propionitrile with a suitable alkylating agent under basic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with ethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-cyclopentyl-N-ethylacetamide-2-carboxylic acid.
Reduction: Formation of N-(2-aminopropyl)-2-cyclopentyl-N-ethylacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-cyanopropyl)-2-cyclopentylacetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-(2-cyanopropyl)-2-cyclopentyl-N-methylacetamide: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is unique due to the presence of both the cyclopentyl and ethyl groups, which can enhance its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H22N2O |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide |
InChI |
InChI=1S/C13H22N2O/c1-3-15(10-11(2)9-14)13(16)8-12-6-4-5-7-12/h11-12H,3-8,10H2,1-2H3 |
InChIキー |
DPFYOMLICICFMF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)C#N)C(=O)CC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


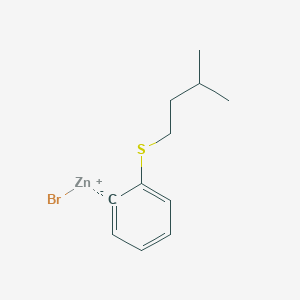


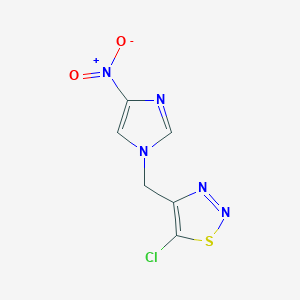



![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
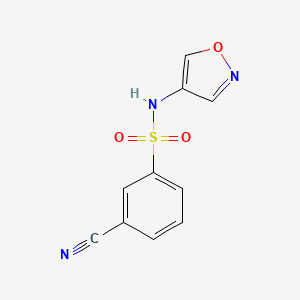
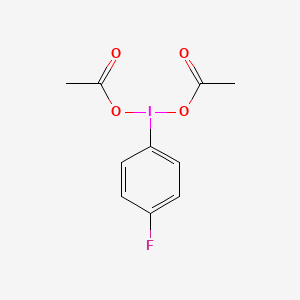
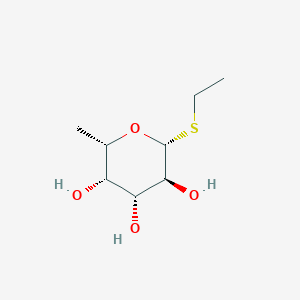
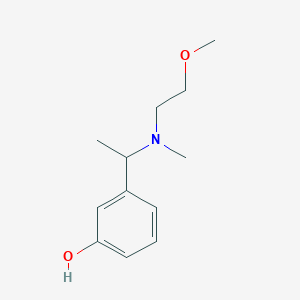
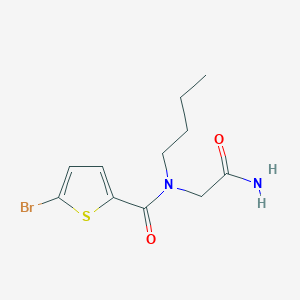
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
